molecular formula C18H18N4O4S B11436261 5,5'-sulfonylbis(1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one)

5,5'-sulfonylbis(1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one)

Cat. No.: B11436261
M. Wt: 386.4 g/mol
InChI Key: MMMNKBWHSPRGNY-UHFFFAOYSA-N
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Description

The compound 5-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)SULFONYL]-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic molecule that belongs to the class of benzodiazole derivatives. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)SULFONYL]-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves the following steps:

    Formation of the Benzodiazole Core: The initial step involves the formation of the benzodiazole core through a cyclization reaction of o-phenylenediamine with a suitable carbonyl compound.

    Sulfonylation: The benzodiazole core is then subjected to sulfonylation using a sulfonyl chloride reagent under basic conditions to introduce the sulfonyl group.

    Dimethylation: The final step involves the dimethylation of the benzodiazole core using methylating agents such as methyl iodide in the presence of a base.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can also enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often employ reagents like halogens, nitrating agents, and sulfonating agents.

Major Products

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Alcohols: Resulting from the reduction of carbonyl groups.

    Functionalized Benzodiazoles: Produced through electrophilic substitution reactions.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis for the development of more complex molecules

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.

Medicine

The compound has shown promise in preclinical studies as an anti-inflammatory and anticancer agent. Its ability to modulate specific biological pathways is of particular interest in the development of new therapeutic agents.

Industry

In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of dyes, pigments, and polymers.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The sulfonyl group is known to form strong interactions with amino acid residues in enzyme active sites, leading to inhibition of enzyme activity. The benzodiazole core can also interact with various receptors, modulating their activity and leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethylbenzodiazole: Lacks the sulfonyl group and has different biological activities.

    Sulfonylbenzodiazole: Contains the sulfonyl group but lacks the dimethylation on the benzodiazole core.

    Benzodiazole Derivatives: Various derivatives with different substituents on the benzodiazole core.

Uniqueness

The compound 5-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)SULFONYL]-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is unique due to the presence of both the sulfonyl and dimethyl groups on the benzodiazole core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H18N4O4S

Molecular Weight

386.4 g/mol

IUPAC Name

5-(1,3-dimethyl-2-oxobenzimidazol-5-yl)sulfonyl-1,3-dimethylbenzimidazol-2-one

InChI

InChI=1S/C18H18N4O4S/c1-19-13-7-5-11(9-15(13)21(3)17(19)23)27(25,26)12-6-8-14-16(10-12)22(4)18(24)20(14)2/h5-10H,1-4H3

InChI Key

MMMNKBWHSPRGNY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)C3=CC4=C(C=C3)N(C(=O)N4C)C)N(C1=O)C

Origin of Product

United States

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